molecular formula C8H10N2O B15302033 Cyclobutyl(1H-imidazol-2-yl)methanone

Cyclobutyl(1H-imidazol-2-yl)methanone

Cat. No.: B15302033
M. Wt: 150.18 g/mol
InChI Key: ODPXGWWNENAHEA-UHFFFAOYSA-N
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Description

Cyclobutyl(1H-imidazol-2-yl) ketone is a chemical compound characterized by the presence of a cyclobutyl group attached to an imidazole ring via a ketone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(1H-imidazol-2-yl) ketone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: While specific industrial production methods for Cyclobutyl(1H-imidazol-2-yl) ketone are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(1H-imidazol-2-yl) ketone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution on the imidazole ring.

Major Products: The major products formed from these reactions include substituted imidazoles, secondary alcohols, and keto-aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclobutyl(1H-imidazol-2-yl) ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutyl(1H-imidazol-2-yl) ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to specific sites, altering signal transduction pathways .

Comparison with Similar Compounds

  • Cyclopropyl(1H-imidazol-2-yl) ketone
  • Cyclopentyl(1H-imidazol-2-yl) ketone
  • Cyclohexyl(1H-imidazol-2-yl) ketone

Comparison: Cyclobutyl(1H-imidazol-2-yl) ketone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

cyclobutyl(1H-imidazol-2-yl)methanone

InChI

InChI=1S/C8H10N2O/c11-7(6-2-1-3-6)8-9-4-5-10-8/h4-6H,1-3H2,(H,9,10)

InChI Key

ODPXGWWNENAHEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=NC=CN2

Origin of Product

United States

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